molecular formula C13H15N3O B14057572 3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one CAS No. 923027-44-5

3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one

Cat. No.: B14057572
CAS No.: 923027-44-5
M. Wt: 229.28 g/mol
InChI Key: DNNKHEWDWWNMAH-UHFFFAOYSA-N
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Description

3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one is a heterocyclic compound with a pyridine ring structure

Preparation Methods

The synthesis of 3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 3-dimethylamino-2-aroyl-propenenitrile with hydrazine in an acidic medium to yield the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a metal catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen, metal catalysts, and strong oxidizing agents. The major products formed depend on the type of reaction and the conditions used.

Scientific Research Applications

3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one can be compared with other similar compounds, such as:

  • 4-Amino-3-(dimethylamino)-1-phenylpyridin-2(1H)-one
  • 3-Amino-4-(methylamino)-1-phenylpyridin-2(1H)-one

These compounds share similar structures but may differ in their chemical properties and biological activities.

Properties

CAS No.

923027-44-5

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

3-amino-4-(dimethylamino)-1-phenylpyridin-2-one

InChI

InChI=1S/C13H15N3O/c1-15(2)11-8-9-16(13(17)12(11)14)10-6-4-3-5-7-10/h3-9H,14H2,1-2H3

InChI Key

DNNKHEWDWWNMAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=O)N(C=C1)C2=CC=CC=C2)N

Origin of Product

United States

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